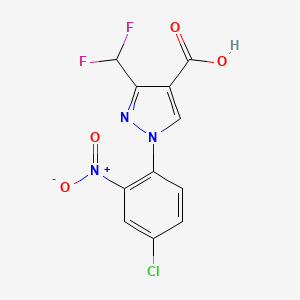
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid, also known as CPPC, is a chemical compound used in scientific research. It is a pyrazole derivative that has gained attention due to its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. CPPC is synthesized using a multistep process, and its mechanism of action is not fully understood.
作用机制
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid is not fully understood. However, it has been suggested that 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been found to have various biochemical and physiological effects. In cancer research, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In neurodegenerative disorder research, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further studied.
未来方向
There are several future directions for 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid research. First, further studies are needed to elucidate the mechanism of action of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid. Second, more studies are needed to investigate the potential side effects and toxicity of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid. Third, studies are needed to explore the potential therapeutic applications of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid in other fields, such as cardiovascular disease and diabetes. Fourth, studies are needed to develop more efficient and cost-effective synthesis methods for 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid. Finally, studies are needed to explore the potential use of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid as a diagnostic tool for various diseases.
合成方法
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid is synthesized using a multistep process that involves the reaction of 4-chloro-2-nitroaniline with difluoromethyl pyrazole carboxylic acid. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide. The resulting compound is then purified using column chromatography to obtain 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid.
科学研究应用
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2N3O4/c12-5-1-2-7(8(3-5)17(20)21)16-4-6(11(18)19)9(15-16)10(13)14/h1-4,10H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHPPBFMZYZPHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])N2C=C(C(=N2)C(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Formyl(methyl)amino]-N,2-dimethylpropanamide](/img/structure/B2404973.png)
![(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2404974.png)
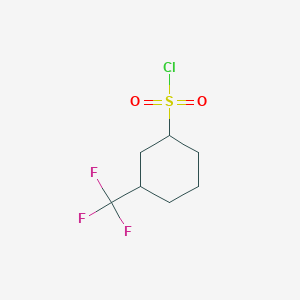
![N-[cyano(2-fluorophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide](/img/structure/B2404978.png)

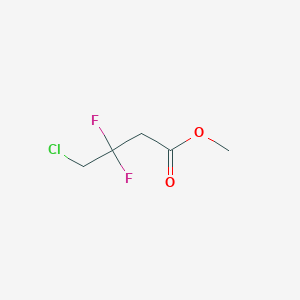
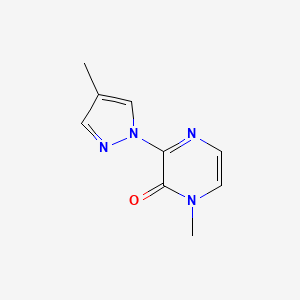
![N-(benzo[d]thiazol-5-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404984.png)
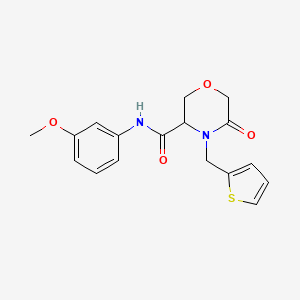
![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2404986.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2404987.png)
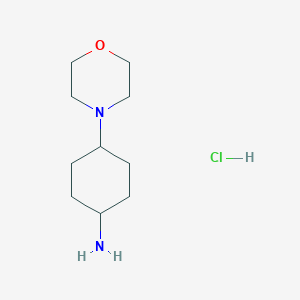
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2404989.png)